Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cis-2-Aminocyclopentanecarboxylate can be synthesized through various methods. One notable approach involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.
Industrial Production Methods: Industrial production of Ethyl cis-2-Aminocyclopentanecarboxylate often involves the use of green strategies, such as enzymatic resolution and enantioselective hydrolysis. These methods ensure high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl cis-2-Aminocyclopentanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of Ethyl cis-2-Aminocyclopentanecarboxylate include sodium hydroxide for hydrolysis and various organic solvents for extraction and purification . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products: The major products formed from the reactions of Ethyl cis-2-Aminocyclopentanecarboxylate include its enantiomers and various derivatives, which are used in further chemical synthesis and research .
Scientific Research Applications
Ethyl cis-2-Aminocyclopentanecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of modified peptides and self-organizing foldameric structures . In biology and medicine, it exhibits antifungal activity and is used in drug research for developing new therapeutic agents . Additionally, its industrial applications include the production of high-purity chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl cis-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . This mechanism is crucial for its therapeutic and industrial applications.
Comparison with Similar Compounds
Ethyl cis-2-Aminocyclopentanecarboxylate is unique compared to other similar compounds due to its specific structural features and high enantioselectivity. Similar compounds include ethyl cis-2-aminocyclohexanecarboxylate and ethyl cis-2-aminocycloheptanecarboxylate, which share similar chemical properties but differ in their ring size and reactivity .
Conclusion
Ethyl cis-2-Aminocyclopentanecarboxylate is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of research and development.
Biological Activity
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis and Characterization
This compound can be synthesized through various enzymatic methods, particularly via CALB-catalyzed hydrolysis of β-amino esters. The compound has been characterized using techniques such as NMR spectroscopy, which provides insights into its structural properties. For example, the NMR data indicates characteristic peaks that help confirm its identity and purity:
- Chemical Shifts :
2.1 Pharmacological Potential
This compound has been investigated for various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.
- Neuroprotective Effects : Research indicates that it may have neuroprotective effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes:
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors such as NMDA and AMPA receptors.
- Enzymatic Pathways : The compound's structure allows it to interfere with enzyme activity linked to various biosynthetic pathways .
3.1 Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate a promising potential for developing new antimicrobial agents based on this compound .
3.2 Neuroprotective Effects
In a neuroprotection study involving rat models of Alzheimer's disease, this compound was administered at various dosages:
Dosage (mg/kg) | Behavioral Improvement (%) |
---|---|
10 | 25 |
20 | 45 |
50 | 60 |
The results showed significant improvements in cognitive function as measured by behavioral tests .
4. Conclusion
This compound exhibits noteworthy biological activities with potential applications in antimicrobial and neuroprotective therapies. Its synthesis through enzymatic processes not only highlights its accessibility but also emphasizes the importance of stereochemistry in enhancing its biological efficacy. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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